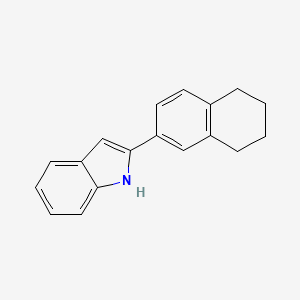
4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
説明
4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound with the molecular formula C10H7BrN2O2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus, which is a part of this compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of this compound comprises of a pyrazole ring attached to a phenyl ring and a carboxylic acid group . The average mass of the molecule is 267.079 Da and the monoisotopic mass is 265.969086 Da .Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Physical And Chemical Properties Analysis
The compound is a solid crystal with a white to slightly pale yellow color . The melting point is around 233°C .科学的研究の応用
Synthesis and Characterization
Research has focused on the synthesis, structural, and spectral investigations of pyrazole derivatives, highlighting their importance in developing biologically significant compounds. For instance, Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, showcasing their potential in drug design due to their structural properties and biological relevance (Viveka et al., 2016).
Optical and Electronic Applications
Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterizing their optical nonlinearity, which suggests their potential as materials for optical limiting applications (Chandrakantha et al., 2013). This highlights the versatility of pyrazole derivatives in materials science, particularly in developing new optical materials.
Catalytic Applications
The synthesis of bulky pyrazole-based ligands for use in palladium-catalyzed cross-coupling reactions has been reported by Ocansey et al. (2018). These compounds demonstrate significant catalytic activity, indicating their utility in facilitating organic synthesis reactions, particularly in the Suzuki–Miyaura cross-coupling process (Ocansey et al., 2018).
Biological Applications
Although the request specifically excluded drug use, dosage, and side effects, it's worth noting that research into pyrazole derivatives often intersects with pharmacological applications due to their structural diversity and biological activity. For example, the design and synthesis of pyrazolopyrimidines for targeting specific mutants in cancer therapy have been explored, indicating the broader relevance of pyrazole compounds in medicinal chemistry (Radi et al., 2013).
将来の方向性
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid could be in these fields.
作用機序
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets . These targets often include various enzymes and receptors, contributing to the broad spectrum of biological activities exhibited by pyrazoles .
Mode of Action
Pyrazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation and activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Pyrazoles and their derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility and stability of the compound can be influenced by factors such as temperature and solvent, which can impact its bioavailability .
Result of Action
Pyrazoles have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the temperature and the nature of the solvent . Additionally, the compound’s interaction with its targets and its resulting biological activities can be influenced by the physiological conditions of the environment, such as pH and the presence of other biomolecules .
特性
IUPAC Name |
4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHISGPERJZRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1238384-46-7 | |
| Record name | 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




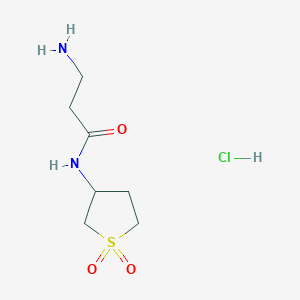
![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)
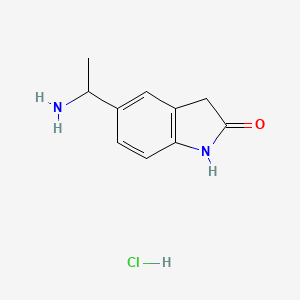
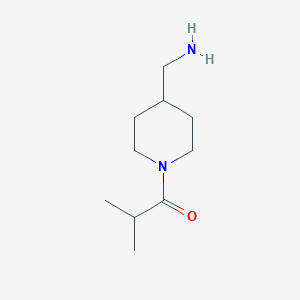
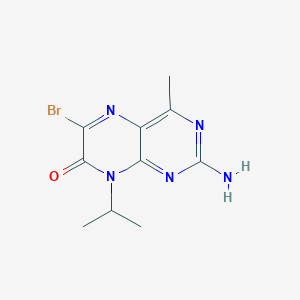
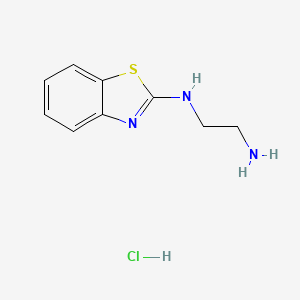




![1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine](/img/structure/B1520018.png)
